2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid
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Overview
Description
2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a dihydropyrazol ring, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid typically involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the dihydropyrazol ring. Subsequent sulfonation introduces the benzenesulfonic acid group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzenesulfonic acid derivatives or carboxylic acids.
Reduction: Reduction reactions can produce the corresponding dihydropyrazol derivatives.
Substitution: Substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
2-(5-Phenyl-3,4-dihydropyrazyol-2-yl)benzenesulfonic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the dihydropyrazol ring can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzamide
2-(5-phenyl-3,4-dihydropyrazol-2-yl)pyridine
1-[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]ethanone
4-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)pent-3-en-2-one
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Properties
IUPAC Name |
2-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLUWRNGWCWZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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